molecular formula C19H19ClFNO3 B012033 Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate CAS No. 104775-07-7

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate

Cat. No. B012033
M. Wt: 363.8 g/mol
InChI Key: UPLHXIHAIAGYJT-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate, also known as MCFP, is a chemical compound that has been extensively studied for its potential biomedical applications. MCFP is a member of the class of compounds known as Schiff bases, which have been shown to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is not fully understood. However, it has been suggested that Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.

Biochemical And Physiological Effects

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of acetylcholinesterase activity in the brain, and the reduction of blood glucose levels in diabetic rats.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential for use as a therapeutic agent for various diseases. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is relatively easy to synthesize and purify. However, one limitation of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate. One direction is the further investigation of its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further elucidated to better understand its biological effects. Furthermore, the toxicity of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further studied to determine its safety for use in vivo.

Synthesis Methods

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and 5-fluoro-2-hydroxybenzohydrazide, followed by the reaction with methyl 4-bromopentanoate. The resulting product is purified through column chromatography.

Scientific Research Applications

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients. Furthermore, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit hypoglycemic activity by reducing blood glucose levels in diabetic rats.

properties

CAS RN

104775-07-7

Product Name

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate

Molecular Formula

C19H19ClFNO3

Molecular Weight

363.8 g/mol

IUPAC Name

methyl 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoate

InChI

InChI=1S/C19H19ClFNO3/c1-12(3-10-18(24)25-2)22-19(13-4-6-14(20)7-5-13)16-11-15(21)8-9-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3

InChI Key

UPLHXIHAIAGYJT-MNDPQUGUSA-N

Isomeric SMILES

CC(CCC(=O)OC)N/C(=C\1/C=C(C=CC1=O)F)/C2=CC=C(C=C2)Cl

SMILES

CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O

Canonical SMILES

CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O

synonyms

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)p entanoate

Origin of Product

United States

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